molecular formula C21H20N4O3S B2879404 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1210632-15-7

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2879404
CAS No.: 1210632-15-7
M. Wt: 408.48
InChI Key: QEESQWXBYADABD-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a novel synthetic hybrid compound of significant interest in medicinal chemistry and agrochemical research, combining a 1-methyl-1H-pyrazole-5-carboxamide core with a 4,7-dimethoxybenzo[d]thiazole scaffold. This molecular architecture integrates two privileged pharmacophores known for diverse biological activities. Pyrazole carboxamide derivatives have been intensively researched as potent antifungal agents, with studies demonstrating high efficacy against plant pathogens such as Rhizoctonia solani by potentially targeting mitochondrial function, disrupting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and leading to the inhibition of succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) . Concurrently, the benzo[d]thiazole moiety is a recognized scaffold in drug discovery, associated with a range of pharmacological activities including potential antidiabetic applications through the inhibition of enzymes like α-amylase and α-glucosidase . The specific incorporation of dimethoxy substituents on the benzothiazole ring is designed to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This makes it a valuable candidate for researchers investigating new therapeutic or agrochemical leads, particularly in the study of mitochondrial dysfunction in fungi or metabolic enzyme inhibition. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-24-15(11-12-22-24)20(26)25(13-14-7-5-4-6-8-14)21-23-18-16(27-2)9-10-17(28-3)19(18)29-21/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEESQWXBYADABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s benzo[d]thiazole core differs from the benzo[b]thiophene systems in compounds from Molecules (2012) (e.g., 6a–f , 8c–e ) . Key distinctions include:

  • Electronic effects : Thiazole (N,S-heterocycle) vs. thiophene (S-heterocycle) influence electron distribution and reactivity.

Functional Groups and Linkages

  • Carboxamide vs. Ketone/Alcohol: The target’s carboxamide group contrasts with the propanone (e.g., 6a–f) or propanol (e.g., 8c–e) chains in Molecules (2012) compounds . Carboxamides typically exhibit higher polarity and stability due to hydrogen-bonding capacity.
  • Piperazine moieties: Analogs like 6c–f incorporate piperazine rings linked via propanone, which are absent in the target compound . Piperazine derivatives often enhance solubility and bioavailability.

Physicochemical Properties

  • Melting points : Benzo[b]thiophene derivatives (6a–f ) exhibit melting points between 128–175°C , whereas pyrazole-carboxamide hybrids (e.g., ) show higher thermal stability due to rigid carboxamide linkages.
  • Spectral data : IR spectra of analogs show characteristic C=O stretches at ~1655 cm⁻¹ (ketones) , while the target’s carboxamide would display C=O near 1680–1700 cm⁻¹.

Data Tables: Key Analogs from Literature

Table 1. Comparison of Benzo[b]thiophene Derivatives (Molecules, 2012)

Compound ID Structure Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
6a 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanone C23H26N2O3S 88 169–170 Ketone, piperazine
6e 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl-piperazin-1-yl)-1-propanone C22H25N3O3S 100 174–175 Ketone, pyridinylpiperazine
8c 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol C23H26FN3O3S 79.7 - Alcohol, piperazine

Table 2. Pyrazole-Based Carboxamides ()

Compound ID Structure Molecular Formula Key Features
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide C32H24N4O4S Thiazole-carboxamide, biphenyl
1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine C16H16N4S Thiazole-pyrazole hybrid

Discussion of Structural and Functional Implications

  • Bioactivity : Piperazine-containing analogs (6c–f ) are often explored for CNS activity , while carboxamides (e.g., ) may target enzymes via H-bonding .
  • Solubility : The target’s carboxamide and benzyl groups likely enhance solubility in polar solvents compared to ketone-based analogs.
  • Synthetic challenges: Carboxamide formation (e.g., via HATU coupling in ) may require milder conditions than ketone synthesis (e.g., MnO2 oxidation in ) .

Biological Activity

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S, with a molecular weight of 482.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC24H22N2O5S
Molecular Weight482.6 g/mol
CAS Number941878-03-1

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It has been shown to modulate the activity of various targets, including:

  • Pteridine Reductase 1 (PTR1) : The compound acts as an inhibitor of PTR1, which is crucial in the metabolism of folate in certain pathogens like Trypanosoma brucei and Leishmania species. In vitro studies demonstrated that it possesses low micromolar activity against these parasites, making it a potential candidate for anti-parasitic drug development .
  • Anti-inflammatory Activity : Compounds within the pyrazole family have been recognized for their anti-inflammatory properties. Studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Antiparasitic Activity

Research has highlighted the effectiveness of this compound against T. brucei. The compound demonstrated an IC50 value of approximately 0.35 µM against TbPTR1, indicating strong inhibitory action .

Anti-inflammatory Effects

The compound has shown promising results in inhibiting inflammatory markers in vitro. For example, it was reported to reduce TNF-α levels significantly at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Properties

The structural components of the compound suggest potential antimicrobial activity. Research into similar pyrazole derivatives has yielded compounds effective against various bacterial strains, including E. coli and S. aureus; thus, further studies on this specific compound could reveal similar properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure–activity relationship (SAR) of benzothiazole derivatives:

  • Study on Benzothiazoles : A study identified several benzothiazoles with enhanced PTR1 inhibition and anti-parasitic activity against T. brucei, supporting the potential utility of this scaffold in drug development .
  • Pyrazole Derivatives : A review highlighted various pyrazole derivatives showing significant anti-inflammatory and analgesic activities, establishing a foundation for understanding how modifications can enhance biological efficacy .
  • Antimicrobial Activity : Research into related pyrazole compounds indicated that specific structural modifications could lead to improved antibacterial activity against resistant strains .

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